Bis-THA inhibitor 8 is a compound derived from bis-Schiff base derivatives based on thiobarbituric acid, which has been synthesized and studied for its potential as an anti-diabetic agent. The compound has shown significant inhibitory activity against the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. This makes it a promising candidate for further research in therapeutic applications related to diabetes management.
The compound is classified under bis-Schiff bases, which are formed through the condensation of thiobarbituric acid derivatives with various aldehydes. Bis-THA inhibitor 8 was identified during a study aimed at developing novel anti-diabetic agents, where it exhibited an IC50 value of 0.10 ± 0.05 µM, indicating potent enzyme inhibition compared to the standard drug acarbose (IC50 = 0.27 ± 0.04 µM) .
The synthesis of bis-THA inhibitor 8 involves a multi-step reaction process:
The synthetic route emphasizes the importance of reaction conditions such as temperature, solvent choice (commonly ethanol or dimethylformamide), and the presence of catalysts to optimize yield and purity .
The molecular structure of bis-THA inhibitor 8 can be characterized by its unique arrangement of functional groups that contribute to its biological activity. The compound typically features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compound .
The primary chemical reactions involving bis-THA inhibitor 8 include:
These reactions are crucial for understanding the compound's potential as a therapeutic agent against diabetes .
The mechanism by which bis-THA inhibitor 8 exerts its inhibitory effects on alpha-glucosidase involves:
Molecular docking studies have provided insights into key interactions between bis-THA inhibitor 8 and alpha-glucosidase, elucidating its potential mechanisms of action .
Bis-THA inhibitor 8 exhibits several notable physical and chemical properties:
These properties are essential for evaluating its suitability for pharmaceutical formulations .
Bis-THA inhibitor 8 has significant potential applications in scientific research, particularly in:
Further studies are required to explore its pharmacokinetics, toxicity profiles, and long-term efficacy in clinical settings .
Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in the epigenetic regulation of gene expression through its demethylase activity. It specifically catalyzes the oxidative removal of methyl groups from mono- and dimethylated histone 3 lysine 4 (Histone 3 lysine 4me1/Histone 3 lysine 4me2), chromatin marks strongly associated with active gene transcription [1] [5]. By erasing these activating marks, Lysine-Specific Demethylase 1 functions as a transcriptional repressor. Lysine-Specific Demethylase 1 is frequently overexpressed or dysregulated in numerous cancers, including lung carcinoma, colon carcinoma, and leukemias [1]. This aberrant activity contributes to the epigenetic silencing of critical tumor suppressor genes (Tumor Suppressor Genes), such as members of the secreted frizzle-related protein (Secreted Frizzle-Related Protein) family and transcription factors like GATA binding protein 4 (GATA Binding Protein 4), thereby promoting uncontrolled cell proliferation, survival, and metastasis [1] [5]. Consequently, Lysine-Specific Demethylase 1 emerges as a significant therapeutic target for epigenetic modulation in oncology, aiming to reverse aberrant gene silencing and restore normal cellular function.
The development of Bis-Thiourea Hydroxamate Analogue inhibitors stems from the structural and mechanistic parallels between Lysine-Specific Demethylase 1 and other FAD-dependent oxidases, particularly monoamine oxidases (Monoamine Oxidase A/Monoamine Oxidase B) and polyamine oxidases like spermine oxidase (Spermine Oxidase) and N1-acetylpolyamine oxidase (N1-Acetylpolyamine Oxidase) [1]. Early inhibitors, such as tranylcypromine and pargyline, originally developed as Monoamine Oxidase inhibitors, demonstrated inhibitory activity against Lysine-Specific Demethylase 1 but lacked sufficient selectivity, leading to off-target effects and potential toxicity [1]. This highlighted the need for novel chemotypes designed specifically for potent and selective Lysine-Specific Demethylase 1 inhibition. The bis-guanidine and bis-biguanide compounds represented initial steps in this direction, showing promising Lysine-Specific Demethylase 1 inhibition and the ability to reactivate silenced Tumor Suppressor Genes in cancer cells [1]. However, limitations in potency, selectivity, or pharmacokinetic properties necessitated further exploration. The thiourea moiety, known for its metal-coordinating potential and presence in bioactive molecules, offered an attractive isosteric alternative to guanidine. Introducing the hydroxamate group (-C(=O)N(OH)H) further enhanced the potential for interaction with the FAD cofactor within the Lysine-Specific Demethylase 1 catalytic pocket, forming hydrogen bonds or potentially chelating essential elements of the cofactor's environment. Bis-Thiourea Hydroxamate Analogue inhibitors were thus rationally designed to leverage these interactions, aiming for improved target engagement, cellular potency, and selectivity profiles compared to earlier inhibitor classes.
The exploration of urea and thiourea derivatives as epigenetic modulators, particularly targeting demethylases, has evolved significantly. Initial work identified (bis)guanidines and (bis)biguanides as potent Lysine-Specific Demethylase 1 inhibitors capable of inducing tumor suppressor re-expression [1]. Recognizing the structural similarity and potential for improved properties, research shifted towards their isosteric counterparts: (bis)urea and (bis)thiourea compounds. These scaffolds offered advantages in synthetic accessibility and the potential for diverse structural modifications to optimize binding and pharmacokinetics. Early (bis)urea and (bis)thiourea analogues demonstrated significant inhibitory activity against Lysine-Specific Demethylase 1 in biochemical assays [1]. Crucially, they effectively increased global Histone 3 lysine 4me2 levels in cancer cell lines, confirming target engagement and modulation of the intended epigenetic mark within the cellular context [1]. This validated the (bis)thiourea scaffold as a viable and promising core structure for developing novel Lysine-Specific Demethylase 1 inhibitors. The discovery and characterization of the bis-thiourea compound designated as Inhibitor 8 (Compound 26 in seminal studies) represented a significant advancement within this chemical class due to its notably high potency [1]. This compound exemplifies the successful translation of the (bis)thiourea scaffold concept into a lead molecule with compelling biological activity, paving the way for further optimization and mechanistic investigation.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7